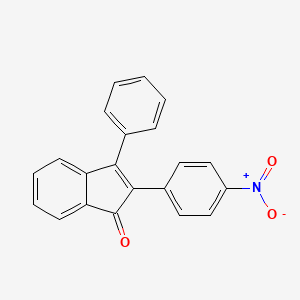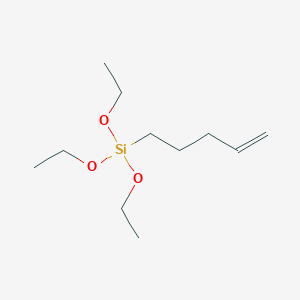
2-(4-Nitrophenyl)-3-phenyl-1H-inden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Nitrophenyl)-3-phenyl-1H-inden-1-one is an organic compound that belongs to the class of indenones It is characterized by the presence of a nitrophenyl group and a phenyl group attached to an indenone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-3-phenyl-1H-inden-1-one typically involves the condensation of 4-nitrobenzaldehyde with acetophenone in the presence of a base, followed by cyclization. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions to facilitate the formation of the indenone ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Nitrophenyl)-3-phenyl-1H-inden-1-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation: The indenone core can be oxidized under strong oxidative conditions to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as halogens, nitrating agents, or sulfonating agents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.
Major Products
Reduction: The major product is 2-(4-Aminophenyl)-3-phenyl-1H-inden-1-one.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Oxidized derivatives such as carboxylic acids.
Applications De Recherche Scientifique
2-(4-Nitrophenyl)-3-phenyl-1H-inden-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research into its potential as a therapeutic agent due to its structural similarity to other bioactive compounds.
Industry: Used in the development of materials with specific properties, such as dyes or polymers.
Mécanisme D'action
The mechanism of action of 2-(4-Nitrophenyl)-3-phenyl-1H-inden-1-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The nitrophenyl group may play a role in its reactivity and binding affinity to these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Nitrophenyl)-1H-indene-1-one: Similar structure but lacks the phenyl group at the 3-position.
3-Phenyl-1H-inden-1-one: Lacks the nitrophenyl group.
4-Nitrobenzaldehyde: Contains the nitrophenyl group but lacks the indenone core.
Uniqueness
2-(4-Nitrophenyl)-3-phenyl-1H-inden-1-one is unique due to the combination of the nitrophenyl and phenyl groups attached to the indenone core. This structural arrangement imparts specific chemical and physical properties that can be exploited in various applications.
Propriétés
Numéro CAS |
3513-39-1 |
|---|---|
Formule moléculaire |
C21H13NO3 |
Poids moléculaire |
327.3 g/mol |
Nom IUPAC |
2-(4-nitrophenyl)-3-phenylinden-1-one |
InChI |
InChI=1S/C21H13NO3/c23-21-18-9-5-4-8-17(18)19(14-6-2-1-3-7-14)20(21)15-10-12-16(13-11-15)22(24)25/h1-13H |
Clé InChI |
VWVBEXXYVRVMKS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C32)C4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Hexyl-[4,4'-bipyridin]-1-ium bis((trifluoromethyl)sulfonyl)amide](/img/structure/B14135130.png)


![Imino-[(2-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)imino]azanium](/img/structure/B14135144.png)

![2-[[4-[1-(4-fluorophenyl)ethyl]-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]phthalazin-1-one](/img/structure/B14135146.png)

methanone](/img/structure/B14135148.png)





![(6-fluoro-1H-indol-3-yl)[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetic acid](/img/structure/B14135183.png)
